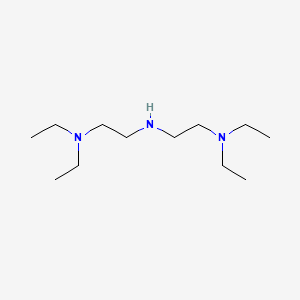

N,N,N',N'-Tetraethyldiethylenetriamine

Description

Properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-N',N'-diethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H29N3/c1-5-14(6-2)11-9-13-10-12-15(7-3)8-4/h13H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICCSKORMGVRCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNCCN(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059554 | |

| Record name | 3,9-Diethyl-3,6,9-triazaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-12-6 | |

| Record name | N,N,N′′,N′′-Tetraethyldiethylenetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N2-(2-(diethylamino)ethyl)-N1,N1-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 123-12-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N2-[2-(diethylamino)ethyl]-N1,N1-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,9-Diethyl-3,6,9-triazaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-diethyl-3,6,9-triazaundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N,N',N'-Tetraethyldiethylenetriamine (CAS 123-12-6)

Introduction: Unveiling a Versatile Polyamino Ligand

N,N,N',N'-Tetraethyldiethylenetriamine, commonly abbreviated as TEDETA, is a polyamine with the CAS registry number 123-12-6.[1][2][3] Structurally, it is a diethylenetriamine core where the four terminal hydrogen atoms on the primary amino groups have been replaced by ethyl groups. This substitution results in a molecule featuring two tertiary amine functionalities and one central secondary amine, a configuration that imparts a unique profile of reactivity, basicity, and chelating ability.[1][4] It presents as a colorless to pale yellow liquid with a characteristic strong amine odor.[1] While its applications are rooted in industrial polymer chemistry, its distinct properties as a multidentate ligand and a reactive intermediate make it a compound of significant interest for researchers in organic synthesis, coordination chemistry, and materials science. This guide provides a comprehensive technical overview of its properties, reactivity, applications, and safety considerations, tailored for scientific professionals.

Physicochemical and Structural Properties

The fundamental properties of TEDETA are critical for its application in various chemical systems. Its solubility in both water and many organic solvents, for instance, allows for its use in a wide range of reaction conditions.[1] The molecule is also noted to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[1]

Table 1: Key Physicochemical Properties of TEDETA (CAS 123-12-6)

| Property | Value | Source(s) |

| CAS Number | 123-12-6 | [2][3] |

| Molecular Formula | C₁₂H₂₉N₃ | [2] |

| Molecular Weight | 215.38 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.837 g/mL at 25 °C | [2] |

| Boiling Point | 130-135 °C | [2] |

| Refractive Index | n20/D 1.448 | [2] |

| Flash Point | 98 °C (208 °F) | [2] |

| pKa (Predicted) | 10.45 ± 0.25 | [2] |

| Solubility | Soluble in water and many organic solvents | [1] |

| InChI Key | UICCSKORMGVRCB-UHFFFAOYSA-N | [2] |

Reactivity and Mechanistic Profile: A Tridentate Chelator

The chemical behavior of TEDETA is dominated by the presence of its three nitrogen atoms. The two terminal tertiary amines and one central secondary amine act as Lewis bases, capable of donating their lone pairs of electrons. This arrangement makes TEDETA a powerful tridentate ligand, meaning it can bind to a single metal center at three distinct points. This chelating effect results in the formation of highly stable metal complexes.[1] This ability to form stable chelates is a cornerstone of its utility in coordination chemistry and catalysis, analogous to how related polyamines like N,N,N',N'-tetramethylethylenediamine (TMEDA) are used to stabilize and activate organometallic reagents.[5][6]

Caption: TEDETA coordinating to a metal ion (M+).

Beyond chelation, the secondary amine possesses an active hydrogen, allowing it to participate in nucleophilic addition and substitution reactions, which is particularly relevant for its role as an epoxy curing agent.[7]

Proposed Synthesis Pathway

While specific industrial synthesis protocols for TEDETA are proprietary, a chemically sound and logical pathway can be inferred from established methods for producing similar polyamines.[5][8] A plausible approach involves the nucleophilic substitution reaction between a bis-electrophile, such as bis(2-chloroethyl)amine, and an excess of a secondary amine nucleophile, diethylamine. The excess diethylamine serves both as the reactant and as a base to neutralize the HCl generated during the reaction.

Caption: A plausible two-component synthesis route for TEDETA.

Experimental Protocol Outline:

-

Charging: A high-pressure reactor is charged with an excess of aqueous or neat diethylamine.

-

Addition: Bis(2-chloroethyl)amine is added dropwise to the stirred diethylamine solution at a controlled temperature.

-

Reaction: The mixture is heated under pressure to facilitate the bimolecular nucleophilic substitution at both electrophilic carbon centers.

-

Workup: After cooling, the reaction mixture is neutralized. The product is separated from the diethylammonium chloride salt and excess diethylamine.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield high-purity TEDETA.

Core Applications

Curing Agent for Epoxy Resins

TEDETA is a highly effective curing agent (hardener) for epoxy resins.[1] The curing process transforms the liquid resin into a solid, infusible, and insoluble three-dimensional network.[9] TEDETA's unique structure allows it to function through a dual mechanism. The secondary amine's active hydrogen directly reacts with epoxide rings via nucleophilic ring-opening, forming a covalent bond and propagating the polymer chain.[7] Simultaneously, the two tertiary amine groups act as catalysts, accelerating the anionic polymerization of epoxy groups, leading to a more rapid and complete cure.[7][9] This dual functionality provides a balance of reactivity and catalytic activity, making it a versatile component in formulations for coatings, adhesives, and composite materials.[10]

Caption: Recommended workflow for safely handling TEDETA in a laboratory setting.

References

-

Chem-Impex. N,N,N',N'-Tetraethylethylenediamine. Available at: [Link]

- Google Patents. RU2352557C1 - Method of obtaining n,n,n',n'-tetramethylethylenediamine.

-

National Institutes of Health (NIH). Curing and Characteristics of N,N,N′,N′-Tetraepoxypropyl-4,4′-Diaminodiphenylmethane Epoxy Resin-Based Buoyancy Material. Available at: [Link]

-

PubChem. N,N,N',N'-Tetramethylethylenediamine. Available at: [Link]

-

National Institutes of Health (NIH). Polyamine–Drug Conjugates: Do They Boost Drug Activity? (2023-06-02). Available at: [Link]

-

Wikipedia. Tetramethylethylenediamine. Available at: [Link]

- Google Patents. US20110218270A1 - Use of linear triethylentetramine as curing agent for epoxy resins.

-

National Institutes of Health (NIH). Design, Synthesis, and Testing of Polyamine Vectored Iron Chelators. Available at: [Link]

-

PubChem. Diethylenetriamine. Available at: [Link]

-

Delamine. Chelating agents. Available at: [Link]

-

CAS Common Chemistry. N′′-Tetraethyldiethylenetriamine. Available at: [Link]

-

ResearchGate. Structures of the polyaminocarboxylate chelating agents investigated in this study. Available at: [Link]

Sources

- 1. CAS 123-12-6: N,N,N′′,N′′-Tetraethyldiethylenetriamine [cymitquimica.com]

- 2. This compound | 123-12-6 [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. N,N,N²,N²-Tetraethyldiethylenetriamine | CymitQuimica [cymitquimica.com]

- 5. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]

- 6. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]

- 7. threebond.co.jp [threebond.co.jp]

- 8. RU2352557C1 - Method of obtaining n,n,n',n'-tetramethylethylenediamine - Google Patents [patents.google.com]

- 9. US20110218270A1 - Use of linear triethylentetramine as curing agent for epoxy resins - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physical Properties of N,N,N',N'-Tetraethyldiethylenetriamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetraethyldiethylenetriamine, a substituted diethylenetriamine, is a versatile compound with significant applications in coordination chemistry and as a ligand in the synthesis of various chemical structures.[1][2] Its utility as a chelating agent and in the formation of metal complexes makes a thorough understanding of its physical properties essential for its effective application in research and development, particularly in the fields of catalysis and materials science. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental data and protocols for its characterization.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting the physical properties of this compound.

Caption: 2D Chemical Structure of this compound.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C12H29N3 | [1][3] |

| Molecular Weight | 215.38 g/mol | [3][4] |

| Appearance | Liquid | [1][4] |

| Boiling Point | 130-135 °C | [1][2] |

| Density | 0.837 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.448 | [1][2] |

| Flash Point | 98 °C (closed cup) | [2] |

| pKa (Predicted) | 10.45 ± 0.25 | [5] |

Detailed Physical Characteristics

Boiling Point

The boiling point of this compound is reported to be in the range of 130-135 °C at atmospheric pressure.[1][2] This property is crucial for purification by distillation and for determining the conditions under which the compound can be handled and stored safely. As an aliphatic amine, its boiling point is influenced by intermolecular hydrogen bonding, although to a lesser extent than primary or secondary amines due to steric hindrance from the ethyl groups.

Density

The density of this compound is approximately 0.837 g/mL at 25 °C.[1][2] This value is important for converting between mass and volume, which is a common requirement in experimental procedures.

Refractive Index

The refractive index, a measure of how light propagates through the substance, is 1.448 at 20 °C (n20/D).[1][2] This is a useful parameter for identifying and assessing the purity of the liquid.

Solubility

Viscosity

Specific viscosity data for this compound is not available in the provided search results. However, the viscosity of aliphatic amines is known to be influenced by factors such as molecular weight and the extent of hydrogen bonding.[8] It is expected to be a liquid with a viscosity greater than that of smaller amines but lower than that of polymeric amines.

Spectral Data (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show characteristic signals for the ethyl and ethylene groups. The chemical shifts would be influenced by the nitrogen atoms. A hypothetical spectrum would likely feature multiplets for the CH2 groups of the ethyl and diethylenetriamine backbones, and a triplet for the CH3 groups of the ethyl substituents.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would provide information on the different carbon environments within the molecule. Distinct signals would be expected for the methyl carbons of the ethyl groups, the methylene carbons of the ethyl groups, and the methylene carbons of the diethylenetriamine backbone.

Predicted IR Spectrum

The infrared spectrum would likely exhibit characteristic C-H stretching vibrations for the alkyl groups in the region of 2850-3000 cm⁻¹. C-N stretching vibrations would be expected in the 1000-1250 cm⁻¹ region. The presence of a secondary amine (N-H) should give rise to a stretching vibration in the 3300-3500 cm⁻¹ region.

Experimental Protocol: Determination of Boiling Point

The following is a generalized procedure for the determination of the boiling point of a liquid amine such as this compound, based on standard laboratory techniques.

Caption: Workflow for Boiling Point Determination.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a condenser, a collection flask, and a heat source (e.g., a heating mantle).

-

Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask to ensure smooth boiling.

-

Thermometer Placement: Position a calibrated thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

-

Heating: Gently and uniformly heat the flask.

-

Data Collection: Record the temperature at which the first drop of distillate is collected in the receiving flask. Continue to record the temperature throughout the distillation process until the bulk of the liquid has distilled. The boiling point is typically reported as the temperature range over which the majority of the liquid distills.

-

Safety Precautions: Perform the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide provides a consolidated overview of the key physical properties of this compound. While core data such as boiling point, density, and refractive index are well-documented, further experimental investigation is required to determine other important parameters like viscosity, a precise melting point, and comprehensive solubility profiles. The availability of experimental spectral data would also be invaluable for the scientific community. The provided information and experimental protocol serve as a valuable resource for researchers and professionals working with this versatile compound.

References

Sources

- 1. education.com [education.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. N,N,N′,N′-Tetraethyldiethylenetriamine, CAS 123-12-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. N,N,N′,N′-四乙基二乙烯三胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 123-12-6 [chemicalbook.com]

- 6. Polyamine - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Characterization of N,N,N',N'-Tetraethyldiethylenetriamine: Boiling Point and Density

Introduction: The Foundational Importance of Physicochemical Properties in Advanced Research

In the landscape of drug development and molecular science, a thorough understanding of a compound's fundamental physicochemical properties is not merely a preliminary step but a cornerstone of successful innovation. Properties such as boiling point and density are critical determinants of a substance's behavior, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides an in-depth examination of two such properties—boiling point and density—for the polyamine N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA).

This compound, a member of the polyamine class, is a versatile ligand and chemical intermediate.[1] Polyamines are characterized by their multiple amine groups, which confer a high degree of reactivity and the ability to form stable chelate complexes with metal ions.[2][3] This functionality makes them valuable in coordination chemistry and as building blocks in the synthesis of more complex molecules.[4] For researchers in drug discovery, understanding the precise physical characteristics of TEDETA is paramount for its effective use as a reagent or scaffold in the development of novel therapeutics. This guide is structured to provide not only the specific values for the boiling point and density of TEDETA but also to detail the rigorous experimental protocols for their determination, thereby ensuring both accuracy and reproducibility in the laboratory.

Physicochemical Data of this compound

The accurate characterization of this compound (CAS Number: 123-12-6) is essential for its application in research and development.[2][5] Below is a summary of its key physical and chemical properties, with a focus on its boiling point and density.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₉N₃ | [6][7] |

| Molecular Weight | 215.38 g/mol | [6][7] |

| Appearance | Colorless to pale yellow liquid with a distinct amine odor | [2] |

| Boiling Point | 130-135 °C (lit.) | [1] |

| Density | 0.837 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.448 (lit.) | [1] |

| Flash Point | 98 °C (208.4 °F) - closed cup |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] For a pure substance, the boiling point is a constant at a given pressure and serves as a crucial indicator of its purity.[8] The method of distillation is a robust and widely used technique for both purifying liquids and determining their boiling points.[9][10]

Causality of Experimental Choices

The choice of simple distillation for determining the boiling point of this compound is based on its relatively high boiling point and thermal stability. This method allows for the simultaneous purification of the liquid while measuring the temperature of its vapor at equilibrium, providing a highly accurate boiling point reading.[8] The careful placement of the thermometer is critical; it must be positioned so that the top of the mercury bulb is level with the bottom of the side-arm of the distillation head to ensure it accurately measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.[11]

Detailed Protocol for Boiling Point Determination by Simple Distillation

-

Apparatus Setup : Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head (still head), a condenser, a receiving flask, and a calibrated thermometer. Ensure all glassware is clean and dry.[9]

-

Sample Preparation : Place approximately 20-30 mL of this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[8][9]

-

Thermometer Placement : Position the thermometer in the distillation head such that the top of the thermometer bulb is even with the bottom of the side-arm leading to the condenser.[11]

-

Heating : Begin to gently heat the flask using a heating mantle. The heating rate should be controlled to achieve a distillation rate of approximately 1-2 drops per second.[12]

-

Data Collection : Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. For a pure liquid, the temperature should remain constant throughout the distillation.[8]

-

Boiling Point Determination : The constant temperature observed during the distillation is the boiling point of the liquid. Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[12]

Caption: Workflow for Boiling Point Determination.

Experimental Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. It is an intrinsic property that can be used to identify a substance and assess its purity. The pycnometer method is a highly precise technique for determining the density of liquids.

Causality of Experimental Choices

The use of a pycnometer is predicated on its ability to provide a very precise and reproducible volume. By accurately measuring the weight of the empty pycnometer, the pycnometer filled with a reference liquid of known density (such as deionized water), and the pycnometer filled with the sample liquid, the density of the sample can be calculated with high accuracy.[13] Temperature control is critical, as the volume of the pycnometer and the density of the liquid are temperature-dependent. Therefore, all measurements must be performed at a constant, known temperature.[14]

Detailed Protocol for Density Measurement Using a Pycnometer

-

Preparation : Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 or 25 mL).[13]

-

Weighing the Empty Pycnometer : Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₀.[13]

-

Calibration with Deionized Water : Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the exterior of the pycnometer and weigh it. Record this mass as m₁.

-

Sample Measurement : Empty and dry the pycnometer. Fill it with this compound, again ensuring no air bubbles are present and drying the exterior after inserting the stopper. Weigh the filled pycnometer and record the mass as m₂.

-

Temperature Control : Ensure all weighings are performed at a constant and recorded temperature (e.g., 25 °C).[14]

-

Calculation :

-

Mass of water (m_water) = m₁ - m₀

-

Volume of pycnometer (V) = m_water / density of water at the measurement temperature

-

Mass of sample (m_sample) = m₂ - m₀

-

Density of sample (ρ) = m_sample / V[13]

-

Caption: Workflow for Density Measurement.

Safety and Handling

This compound is a chemical that requires careful handling to ensure laboratory safety. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified as a combustible corrosive hazardous material.

-

Spills : In case of a spill, absorb with an inert material and dispose of it according to local regulations.[16]

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes.

-

Skin : Wash off immediately with plenty of soap and water.

-

Inhalation : Move to fresh air.

-

Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[15]

-

Conclusion

The precise determination of the boiling point and density of this compound is fundamental to its effective and safe use in research and drug development. The established values of 130-135 °C for its boiling point and 0.837 g/mL at 25 °C for its density provide a critical baseline for its physical properties. By adhering to the detailed experimental protocols outlined in this guide, researchers can confidently verify these properties and ensure the purity of their materials. A steadfast commitment to rigorous experimental technique and a thorough understanding of a compound's physicochemical characteristics are indispensable for advancing scientific discovery.

References

-

CAS Common Chemistry. N,N,N′′,N′′-Tetraethyldiethylenetriamine. [Link]

-

ResearchGate. Coordination Ability of Polyether and Polyamine Ligands: A Density Functional Theory Study of First- and Second-Row Transition Metals. [Link]

-

University of Chemistry and Technology, Prague. Density determination by pycnometer. [Link]

-

ResearchGate. Coordination chemistry of polyamines and their interactions in ternary systems including metal ions, nucleosides and nucleotides. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Carl ROTH. Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine. [Link]

-

Matraz. How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. [Link]

-

Japanese Pharmacopoeia. Boiling Point and Distilling Range Test. [Link]

-

Mettler Toledo. Measure Density with a Pycnometer. [Link]

-

ACS Publications. Application of Metal Coordination Chemistry To Explore and Manipulate Cell Biology. [Link]

-

PubMed Central. Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations. [Link]

-

Government of Canada. Specialized test procedure—Procedure for density determination. [Link]

-

University of Technology, Iraq. Experimental No. (8) Distillation. [Link]

-

ChemConnections. Boiling Point Determination. [Link]

-

University of Pardubice. DENSITY DETERMINATION BY PYCNOMETER. [Link]

-

Frontiers. Polyamine Function in Plants: Metabolism, Regulation on Development, and Roles in Abiotic Stress Responses. [Link]

Sources

- 1. This compound | 123-12-6 [chemicalbook.com]

- 2. CAS 123-12-6: N,N,N′′,N′′-Tetraethyldiethylenetriamine [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. N,N,N²,N²-Tetraethyldiethylenetriamine | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemconnections.org [chemconnections.org]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. pobel.com [pobel.com]

- 14. youtube.com [youtube.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com [carlroth.com]

13C NMR spectral data for N,N,N',N'-Tetraethyldiethylenetriamine

Technical Guide: C NMR Spectral Data for this compound

Part 1: Compound Architecture & Symmetry Analysis

Before interpreting the spectral data, one must understand the magnetic equivalence generated by the molecule's symmetry. TEDETA (

Structural Logic[2]

-

Backbone: A diethylenetriamine (DETA) core.[2]

-

Substitution: The two terminal primary amines are fully ethylated (tetra-ethyl substitution).[3] The central secondary amine remains unsubstituted.

-

Symmetry: The molecule is symmetric, meaning the two ethylated "arms" are magnetically equivalent. This simplifies the

C NMR spectrum from 12 theoretically possible carbon signals to just 4 distinct signals .

Part 2: C NMR Spectral Data

The following data represents the consensus chemical shifts for TEDETA in deuterated chloroform (

Table 1: Chemical Shift Assignments ( )

| Signal Label | Carbon Environment | Chemical Shift ( | Multiplicity (DEPT) | Assignment Logic |

| A | Ethyl -CH | 11.8 – 12.5 | Primary ( | Typical terminal methyl resonance for N-ethyl groups; shielded by |

| B | Ethyl N-CH | 46.5 – 47.5 | Secondary ( | Deshielded by direct attachment to tertiary nitrogen ( |

| C | Backbone -CH | 48.0 – 49.5 | Secondary ( | |

| D | Backbone -CH | 51.5 – 53.0 | Secondary ( |

Note on Solvent Effects: In protic solvents like

or, these peaks may shift slightly downfield (0.5–1.0 ppm) due to hydrogen bonding with the central NH and the lone pairs of the terminal nitrogens.

Spectral Interpretation[2][4][5][6]

-

The Aliphatic Region (10–15 ppm): The spectrum will show a single strong peak corresponding to the four equivalent methyl groups of the ethyl chains.

-

The Amine Region (45–55 ppm): This region will contain three distinct signals.

-

The Ethyl methylenes (Signal B) are often the most intense due to having 4 carbons contributing.

-

The Backbone methylenes (Signals C and D) differentiate based on the substitution of the nitrogen they are attached to. The tertiary amine (

) exerts a stronger deshielding effect than the secondary amine (

-

Part 3: Experimental Protocol for Validation

To ensure data integrity when characterizing synthesized or purchased TEDETA, follow this self-validating protocol.

Sample Preparation

-

Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as an internal standard.[3] -

Concentration: Dissolve 30–50 mg of TEDETA in 0.6 mL of solvent.

-

Critical Step: Ensure the sample is free of paramagnetic impurities (e.g., Cu(II) or Ni(II) residues from synthesis), as these will broaden peaks and shift resonances.

-

-

Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP).

Acquisition Parameters (Standard 400 MHz Instrument)

-

Pulse Sequence: zgpg30 (Proton-decoupled

C). -

Relaxation Delay (D1): 2.0 seconds (Amine carbons relax reasonably fast, but ethyl methyls may require time).

-

Scans (NS): Minimum 256 scans (to resolve the backbone carbons clearly from baseline noise).

-

Temperature: 298 K (25°C).

Workflow Visualization

Part 4: Applications & Context[2]

TEDETA is primarily utilized as a tridentate ligand (often denoted as

-

Palladium(II) Complexes: Used to study the kinetics of carbonato complex formation.[4] The steric hindrance of the ethyl groups slows down the anation rates compared to the unsubstituted diethylenetriamine.

-

Nickel(II) Complexes: Forms square planar complexes, such as

, where the ligand geometry forces specific electronic configurations.

Key Mechanistic Insight

In complexation, the

References

-

Mahal, G., & van Eldik, R. (1985). Kinetics and mechanism of the formation, aquation, and base hydrolysis reactions of a series of monodentate carbonato complexes of palladium(II).[4] Inorganic Chemistry, 24(24), 4165–4170. (Establishes the use and characterization of the

ligand). -

Sigma-Aldrich. This compound Product Specification & Reference Data. (Confirming CAS 123-12-6 and physical properties).

-

[3]

-

-

ChemicalBook.

Technical Guide: FT-IR Spectrum Analysis of N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA)

Executive Summary

N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA), with the CAS number 123-12-6 , is a critical polyamine intermediate used as a tridentate ligand in organometallic synthesis, a curing agent for epoxy resins, and a precursor in pharmaceutical manufacturing. Structurally, it consists of two terminal diethylamino groups connected to a central secondary amine via ethylene bridges.

Fourier Transform Infrared (FT-IR) spectroscopy is the primary method for validating the structural integrity of TEDETA. This guide provides a definitive protocol for acquiring and interpreting the FT-IR spectrum of TEDETA, focusing on distinguishing the central secondary amine functionality from potential fully alkylated impurities (e.g., pentaethyldiethylenetriamine) or degradation products.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, one must first understand the vibrational degrees of freedom inherent in the TEDETA molecule.

-

IUPAC Name:

-Tetraethyldiethylenetriamine -

Linear Formula:

-

Structural Key:

-

Terminal Nitrogens (

): Tertiary amines (No N-H bonds). -

Central Nitrogen (

): Secondary amine (One N-H bond).[1] -

Backbone: Ethylene bridges and ethyl substituents.

-

Theoretical Vibrational Prediction: The spectrum will be dominated by C-H stretching vibrations from the ethyl groups. However, the diagnostic utility lies in the weak N-H stretching mode of the central nitrogen. Absence of this peak suggests full alkylation (impurity), while broadening suggests moisture contamination (hygroscopicity).

Experimental Protocol: ATR-FTIR Acquisition

Given TEDETA is a liquid at room temperature (bp ~130-135 °C), Attenuated Total Reflectance (ATR) is the preferred acquisition mode due to its reproducibility and minimal sample preparation.

Instrument Configuration

-

Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.

-

Crystal Material: Diamond (preferred for durability) or ZnSe.

-

Resolution: 4 cm⁻¹.

-

Scans: 32 (routine) or 64 (high signal-to-noise).

-

Apodization: Blackman-Harris 3-Term.

Step-by-Step Workflow

Figure 1: Standardized ATR-FTIR acquisition workflow for liquid polyamines.

Spectral Interpretation & Band Assignment

The FT-IR spectrum of TEDETA is characterized by three distinct regions. The table below summarizes the critical bands required for identification.

Quantitative Band Assignment Table

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Diagnostic Note |

| 3300 – 3350 | Secondary Amine ( | Weak / Sharp | Critical Identity Peak. Distinguishes TEDETA from fully alkylated analogs. | |

| 2960 – 2970 | Ethyl Group | Strong | Asymmetric stretch of methyls. | |

| 2930 – 2940 | Methylene Bridge | Strong | Asymmetric stretch of backbone/ethyl | |

| 2860 – 2880 | Ethyl Group | Medium | Symmetric stretch.[1] | |

| 2790 – 2820 | Bohlmann Bands | Tertiary Amine | Medium | C-H stretch adjacent to N lone pair (Trans-effect). |

| 1450 – 1470 | Alkyl Chain | Medium | Deformation of methylene groups.[2][3] | |

| 1370 – 1380 | Ethyl Group | Medium | Characteristic methyl deformation. | |

| 1120 – 1150 | Aliphatic Amine | Medium/Strong | C-N stretching (Fingerprint region). | |

| 720 – 750 | Ethyl Chain | Weak | Long-chain methylene rocking (less prominent here). |

Detailed Analysis of Key Regions

The Nitrogen Diagnostic Region (3100–3500 cm⁻¹)

The most significant feature for Quality Control (QC) is the single, weak absorption band around 3300–3350 cm⁻¹ .

-

Presence: Confirms the central nitrogen is a secondary amine (

). -

Absence: Indicates the sample may be the penta-ethyl derivative (fully substituted) or a different tertiary amine.

-

Broadening: If this peak widens significantly into a mound centered at 3400 cm⁻¹, the sample is contaminated with water (amines are hygroscopic).

The C-H Stretching Region (2700–3000 cm⁻¹)

TEDETA contains a high density of ethyl groups. You will observe a complex cluster of peaks.

-

Bohlmann Bands (~2800 cm⁻¹): These lower-frequency C-H stretches occur when C-H bonds are anti-periplanar to the nitrogen lone pair. They are characteristic of alkylamines and confirm the presence of the tertiary amine centers.

The Fingerprint Region (1000–1500 cm⁻¹)

-

1375 cm⁻¹: The symmetric methyl deformation ("umbrella mode") confirms the presence of ethyl groups attached to nitrogen.

-

1000–1300 cm⁻¹: Multiple C-N stretching vibrations appear here. While difficult to assign individually, the pattern serves as a unique fingerprint for library matching.

Advanced Applications & Troubleshooting

CO₂ Capture and Contamination

Aliphatic amines like TEDETA react avidly with atmospheric CO₂ to form carbamates or bicarbonate salts. This is a common storage degradation issue.

-

Spectral Artifact: Appearance of a new, relatively strong band near 1650–1560 cm⁻¹ (C=O stretch of carbamate/bicarbonate).

-

Action: If observed, the sample has been exposed to air. Distillation or nitrogen purging is required.

Troubleshooting Logic Tree

Figure 2: Spectral troubleshooting logic for purity verification of TEDETA.

References

-

UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. [Link]

-

LibreTexts Chemistry. Infrared Spectra of Amines and Common Functional Groups. [Link]

Sources

Technical Assessment & Safety Protocol: N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA)

CAS Registry Number: 123-12-6 (Commercial Technical Grade) / 6055-50-1 (Isomer Specific)

Formula:

Executive Technical Summary

N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) is a sterically hindered, tridentate polyamine ligand. Unlike its permethylated analog (PMDETA), the ethyl substitution pattern imparts distinct lipophilicity and coordination geometry, making it critical in organometallic catalysis (e.g., stabilizing Nickel(II) complexes) and as an epoxy curing accelerator.

Why this Guide Matters: Standard Safety Data Sheets (SDS) often treat polyamines generically. However, TEDETA presents specific risks due to its amphiphilic nature —it can penetrate lipid bilayers more effectively than smaller amines, leading to rapid systemic toxicity upon dermal exposure. Furthermore, its high basicity makes it an aggressive corrosive that can cause permanent ocular damage in seconds.

Physicochemical Profile & Hazard Identification

The following data aggregates commercial specifications and calculated properties for risk assessment.

| Property | Value / Description | Implication for Safety |

| Physical State | Clear to yellow liquid | Fluidity allows rapid spreading on skin/surfaces. |

| Boiling Point | ~125-130°C (at reduced pressure) | Low volatility at STP, but vapors accumulate in headspaces. |

| Flash Point | > 60°C (Estimate based on MW) | Combustible. Vapors can form explosive mixtures if heated. |

| pH (1% aq) | > 11.5 | Strong Base. Immediate saponification of skin lipids. |

| Solubility | Miscible in organic solvents; partially soluble in water | Difficult to wash off with water alone; requires soap/PEG. |

| Reactivity | Hygroscopic; absorbs | Forms solid carbamates (white crust) on air exposure, clogging valves. |

GHS Classification (Harmonized)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1][2]

-

Serious Eye Damage: Category 1 (Irreversible damage).

-

Acute Toxicity (Oral/Dermal): Category 4 (Harmful).

-

Sensitization: Skin Sensitizer Category 1 (May cause allergic reaction).

Toxicological Mechanisms & Causality

To understand the safety protocols, one must understand how TEDETA damages biological systems.

The "Alkaline-Lipophilic" Attack Vector

Unlike mineral acids which coagulate protein (forming a barrier), TEDETA causes liquefactive necrosis .

-

Saponification: The lone pair electrons on the nitrogen atoms attack the ester linkages in cell membrane lipids.

-

Penetration: The ethyl groups provide lipophilicity, allowing the molecule to "drag" the hydroxide ions deep into the tissue, extending the burn vertically even after surface rinsing.

-

Sensitization: As a hapten, TEDETA can bind to skin proteins, triggering a T-cell mediated immune response (Type IV Hypersensitivity). Future exposure to even trace amounts can cause anaphylaxis-like dermatitis.

Biological Pathway Visualization

The following diagram illustrates the cascade of injury from exposure to cellular necrosis.

Caption: Mechanism of TEDETA toxicity showing dual pathways of direct necrosis and immune sensitization.

Self-Validating Handling Protocols

A "self-validating" protocol includes checkpoints that force the operator to recognize if the system is safe before proceeding.

The "Double-Glove & Indicator" Method

Objective: Prevent dermal absorption during transfer. Standard: Nitrile gloves are often insufficient for prolonged contact with polyamines.

Protocol:

-

Primary Layer: Laminate film glove (e.g., Silver Shield/4H) or thick Butyl Rubber. Validation: These materials are chemically resistant but reduce dexterity.

-

Secondary Layer: Standard Nitrile glove worn over the laminate. Validation: Provides grip and protects the expensive inner glove.

-

The Indicator Check (Self-Validation):

-

Place a small strip of wetted pH paper on the sash of the fume hood.

-

If you detect an "amine fishy odor," immediately touch the pH paper.

-

Result: If paper turns blue, your containment (gloves or hood airflow) has failed. Stop immediately.

-

Inert Atmosphere Transfer (Schlenk Line)

TEDETA absorbs atmospheric

Protocol:

-

Purge: Cycle the storage flask 3 times (Vacuum/Argon).

-

Visual Validation: Inspect the liquid surface.[2] If a white crust or turbidity is visible, the amine has degraded/carbonated. Do not use.

-

Pressure Equalization: When withdrawing via syringe, use a secondary bleed needle connected to the Argon line to prevent pulling a vacuum, which could implode the flask or draw in air.

Emergency Response & Neutralization Logic

Core Principle: Do not simply "dilute" a lipophilic base; you must sequester and neutralize it.

Spills (>10 mL)

-

Evacuate: Vapors are respiratory irritants.

-

Isolate: Do not use water initially (spreads the hydrophobic liquid).

-

Absorb: Use a chemically inert absorbent (Vermiculite or Clay). Do not use sawdust (exothermic reaction with strong bases).

-

Neutralize (Post-Absorption): Once absorbed, treat the waste with dilute Acetic Acid or Citric Acid to convert the volatile amine into a non-volatile salt (acetate/citrate) before disposal.

First Aid Decision Tree

Caption: Emergency response workflow prioritizing PEG-400 for dermal decontamination.

Synthesis & Application Context

TEDETA is frequently used as a ligand in Atom Transfer Radical Polymerization (ATRP) and Nickel-catalyzed cross-couplings .

-

Ligand Efficacy: The ethyl groups increase solubility in non-polar monomers (styrene, acrylates) compared to methyl-substituted ligands (PMDETA), often resulting in faster kinetics but higher catalyst leaching risks if not removed properly.

-

Removal: Post-reaction, TEDETA-metal complexes are difficult to extract with water. Passage through a neutral alumina column is the standard purification method to remove the catalyst complex.

References

-

Sigma-Aldrich. (n.d.).[3] this compound Technical Grade SDS. Retrieved from

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 80667, this compound. Retrieved from

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Polyamines. Retrieved from

-

ChemicalBook. (2023). This compound Properties and Safety. Retrieved from

Sources

Steric Architecture & Chelation Dynamics: The Lewis Base Profile of N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA)

CAS Registry Number: 123-12-6

Formula:

Executive Summary: The "Bulky Trident" Paradigm

In the landscape of polyamine ligands, N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) occupies a critical niche between the kinetic agility of bidentate ligands (like TMEDA) and the thermodynamic lock of macrocycles (like cyclam). It is a tridentate Lewis base characterized by significant steric bulk due to its four terminal ethyl groups.

While its methylated analog (PMDETA) is ubiquitous in Atom Transfer Radical Polymerization (ATRP) and organolithium chemistry, TEDETA is the ligand of choice when steric shielding is required to modulate metal center reactivity or solubility. This guide deconstructs the Lewis base character of TEDETA, moving beyond simple pKa values to analyze its chelation mechanics, steric cone angles, and application-specific behaviors.

Molecular Architecture & Electronic Profile

To understand the Lewis basicity of TEDETA, one must decouple its inductive effects from its steric constraints .

The Inductive vs. Steric Conflict

The nitrogen atoms in TEDETA are electron-rich. The ethyl groups exert a stronger positive inductive effect (+I) than the methyl groups in PMDETA, theoretically increasing the electron density on the terminal nitrogens. However, Lewis basicity is not merely electron density; it is the ability to donate that density to a Lewis acid.

-

Central Nitrogen (

): A secondary amine ( -

Terminal Nitrogens (

): Fully substituted diethylamines. The ethyl chains have high conformational freedom, creating a "dynamic steric wall" that can destabilize complexes with small ionic radii metals (like

Data Comparison: TEDETA vs. Analogs

| Property | TMEDA | PMDETA | TEDETA |

| Denticity | Bidentate (2N) | Tridentate (3N) | Tridentate (3N) |

| N-Substituents | Methyl | Methyl | Ethyl |

| Steric Bulk | Low | Medium | High |

| Primary Role | Activation (Li) | Stabilization (Cu/Li) | Modulation/Shielding |

| Boiling Point | 120-122 °C | 198 °C | 130-135 °C (at reduced pressure) |

Lewis Base Mechanics: The Chelation Dynamics

TEDETA functions as a "pincer" ligand. Its Lewis base character is best described through the Chelate Effect and Steric Gating .

The Thermodynamic Chelate Effect

When TEDETA binds to a metal center (

Visualization: The Steric Gating Mechanism

The following diagram illustrates the logical flow of how TEDETA's structure dictates its reactivity compared to standard ligands.

Figure 1: The dual nature of TEDETA. While ethyl groups increase electron density (green), their physical bulk (red) acts as a filter, preferentially stabilizing larger transition metals over small, hard cations.

Applications & Case Studies

Atom Transfer Radical Polymerization (ATRP)

In ATRP, the equilibrium between

-

Role: TEDETA acts as a ligand for Copper.[2]

-

Mechanism: The ethyl groups increase the solubility of the Cu-complex in non-polar monomers (styrene) but also destabilize the

species relative to methyl analogs. This shifts the ATRP equilibrium, potentially accelerating polymerization rates ( -

Precipiton Usage: TEDETA functionalized onto polymer backbones (e.g., poly(styrene-divinylbenzene)) allows for the "capture and removal" of copper catalysts post-reaction, leveraging the temperature-dependent solubility of the ethylated complex.

Organolithium Aggregate Breaking

Unlike TMEDA, which creates highly reactive monomeric butyl-lithium species, TEDETA's bulk often prevents the formation of tight ion pairs.

-

Utility: It is used when TMEDA is too activating or leads to unwanted side lithiations. TEDETA provides a "softer" activation, breaking hexameric BuLi aggregates into dimers or trimers rather than monomers.

Experimental Protocols

Protocol A: Purification (Self-Validating System)

Commercial TEDETA (often technical grade, ~90%) contains secondary amine impurities and water. Using it without purification will quench organometallic reagents.

Reagents: Calcium Hydride (

-

Pre-Drying: Stir crude TEDETA over KOH pellets for 12 hours to remove bulk water and acidic impurities. Decant the liquid.[3][4]

-

Active Drying: Transfer to a round-bottom flask containing crushed

(5% w/w). Stir for 24 hours under-

Validation Check: No hydrogen gas evolution (bubbling) should be visible after 24 hours.

-

-

Distillation: Perform fractional distillation under reduced pressure.

-

Target: Collect the fraction boiling at 130-135 °C (adjust for vacuum pressure).

-

Rejection Criteria: Discard the first 10% (forerun) and leave the last 10% (pot residue).

-

-

Storage: Store over

molecular sieves in an amber bottle under Argon.

Protocol B: Potentiometric pKa Determination

Since literature values are scarce for the ethyl derivative, this protocol determines the precise dissociation constants in your specific solvent system.

Objective: Determine

-

Setup: Calibrated pH meter, jacketed titration vessel (

), -

Solution: Dissolve

mol of TEDETA in 50 mL of -

Acidification: Initially acidify the amine solution with excess

to protonate all three nitrogens ( -

Back-Titration: Titrate with standardized

-

Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or software (like HYPERQUAD) to calculate stability constants.

-

Expected Profile: You will observe three buffering regions. The central amine (secondary) typically has the highest pKa, while the terminal (tertiary) amines are lower due to electrostatic repulsion after the first protonation.

-

References

-

Sigma-Aldrich. this compound Product Specification & Applications. Link[1]

-

Matyjaszewski, K., et al. Structural Characterization of ATRP Catalyst Complexes. Carnegie Mellon University Polymer Group. Link

-

PubChem. Compound Summary: this compound (CAS 123-12-6).[1][5] National Library of Medicine. Link

-

ResearchGate. Complexes of Diethylenetriamine (DIEN) and Tetraethylenepentamine with Cu(II). (Contextual reference for polyamine stability constants). Link

-

Honigfort, M. E., et al. "Use of precipitons for copper removal in atom transfer radical polymerization."[4] Macromolecules 35.13 (2002): 4849-4851.[4] (Specific application of TEDETA in polymer synthesis).

Sources

- 1. N,N,N′,N′-四乙基二乙烯三胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 2. N,N,N',N'-Tetramethylethylenediamine CAS#: 110-18-9 [m.chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. N,N,N′,N′-四乙基二乙烯三胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,1,7,7-Tetramethyldiethylenetriamine | C8H21N3 | CID 97514 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) in Pharmaceutical Applications

Topic: N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) Technical Guide Content Type: Technical Whitepaper / Operational Guide Audience: Process Chemists, Medicinal Chemists, and Analytical Scientists.

Executive Summary & Chemical Identity

This compound (TEDETA) is a specialized tridentate polyamine ligand distinct from its permethylated cousins (like PMDETA) and ethylenediamine analogs (like TEEDA). Its defining structural characteristic is the presence of four ethyl groups on the terminal nitrogens, leaving the central secondary amine (

In drug development, TEDETA serves two critical roles:

-

Ligand Engineering: It acts as a bulky, electron-rich ligand for transition metal catalysis (Ni, Cu), modulating reaction kinetics in Atom Transfer Radical Polymerization (ATRP) and oxidative couplings.

-

Solid-Phase Scavenging: The central secondary amine allows covalent attachment to solid supports (e.g., glycidyl methacrylate resins), creating high-affinity metal scavengers for API purification.

Chemical Identification

| Parameter | Specification |

| CAS Number | 123-12-6 |

| IUPAC Name | N1,N1,N3,N3-Tetraethyldiethylenetriamine |

| Synonyms | TEDETA; Et4dien; 1,1,7,7-Tetraethyldiethylenetriamine |

| Molecular Formula | |

| Molecular Weight | 215.38 g/mol |

| Structure |

Technical Specifications (Grade: Technical >90%)

For research and process development, "Technical Grade" is the standard starting material. However, impurities must be characterized to prevent catalyst poisoning.

| Property | Value / Limit | Relevance to Protocol |

| Purity (GC) | Critical: Lower purity affects stoichiometry in metal complexation. | |

| Appearance | Clear to Yellow Liquid | Darkening indicates oxidation; distill before use in sensitive catalysis. |

| Density | Required for volumetric dosing in automated synthesis. | |

| Boiling Point | High BP allows use in elevated temp reactions without pressure vessels. | |

| Refractive Index | Quick purity check in-process. | |

| Water Content | Strict Control: Water competes for coordination sites on Lewis acidic metals (Cu, Ni). | |

| Solubility | Miscible in alcohols, toluene, DCM | Compatible with standard organic synthesis solvents. |

Mechanistic Insight: The "Steric-Electronic" Balance

TEDETA is not merely a solvent; it is a tunable ligand . Its utility over the more common PMDETA (Pentamethyldiethylenetriamine) lies in the Ethyl vs. Methyl substitution.

-

Steric Bulk: The ethyl groups create a larger "cone angle" around the metal center. In catalysis, this prevents the formation of coordinatively saturated (inactive) species, keeping the metal center accessible for substrate binding.

-

Solubility Profile: The increased lipophilicity of the ethyl groups improves the solubility of metal complexes in non-polar solvents (e.g., Toluene, Hexanes), which is crucial when working with hydrophobic drug intermediates.

-

The Reactive Handle: Unlike PMDETA, TEDETA possesses a central secondary amine (

). This is the "anchor point" for immobilizing the ligand onto beads or functionalizing it with fluorophores/connectors.

Visualization: Chelation & Functionalization Logic

Figure 1: Dual-pathway utility of TEDETA. Pathway A utilizes the N3 donor set for catalysis. Pathway B utilizes the central secondary amine for covalent attachment to supports.

Experimental Protocols

Protocol A: Synthesis of Polymer-Supported TEDETA Scavenger

Application: Removal of Copper/Nickel catalysts from API reaction mixtures.

Rationale: Metal impurities in pharmaceutical intermediates must often be

Materials:

-

TEDETA (Technical Grade, distilled).

-

Poly(glycidyl methacrylate) beads (GMA resin) or Merrifield resin.

-

Solvent: 1,4-Dioxane or Ethanol.

Step-by-Step Workflow:

-

Resin Swelling: Suspend 10 g of GMA resin in 100 mL of 1,4-Dioxane. Allow to swell for 30 minutes to expose internal epoxide sites.

-

Reagent Addition: Add TEDETA (5.0 equivalents relative to epoxide loading) to the suspension. Note: Excess amine ensures complete functionalization and prevents cross-linking.

-

Reaction: Heat the mixture to reflux (

) for 12–24 hours. The central amine of TEDETA attacks the epoxide ring. -

Washing (Critical): Filter the beads. Wash sequentially with:

-

Dioxane (

) -

Ethanol (

) -

DCM (

) -

Self-Validation: The final wash must be free of unreacted TEDETA (check via TLC or Ninhydrin test—though Ninhydrin may be faint for tertiary amines, the wash should be clear).

-

-

Drying: Dry under vacuum at

overnight.

Validation of Success:

-

IR Spectroscopy: Disappearance of the epoxide characteristic peak at

and appearance of broad -

Elemental Analysis: Nitrogen content should increase significantly matching the theoretical loading.

Protocol B: Preparation of [Ni(TEDETA)(NO2)2] Complex

Application: Catalyst for oxidative coupling or study of N-substituted ethylenediamine ligands.

Materials:

- or Nickel(II) Perchlorate (Caution: Perchlorates are explosive; Nitrate is safer for demonstration).

-

Solvent: Ethanol (Absolute).

Workflow:

-

Dissolution: Dissolve 1.0 mmol of Nickel salt in 10 mL of absolute ethanol. The solution will be green (characteristic of

). -

Ligand Addition: Dropwise add 1.0 mmol of TEDETA (dissolved in 2 mL Ethanol) to the stirring metal solution.

-

Observation (Self-Validation): A distinct color shift (often to blue/violet or intensification of green depending on the counter-ion) indicates coordination. The bulky ethyl groups force a specific geometry (often distorted octahedral or square planar depending on anions).

-

Crystallization: Allow the solution to evaporate slowly or add diethyl ether to precipitate the complex.

Analytical Configuration (Capillary Electrophoresis)

In analytical chemistry, TEDETA is used as a dynamic coating for Capillary Electrophoresis (CE) to analyze basic drugs.

-

Problem: Basic drugs adsorb to the negatively charged silica capillary wall (silanol groups), causing peak tailing.

-

TEDETA Solution: The polyamine adsorbs strongly to the wall, creating a positively charged interface that repels the cationic drugs, sharpening the peaks.

-

Usage: Add 0.01% to 0.1% TEDETA to the running buffer.

Safety & Handling (SDS Summary)

-

Hazards: Corrosive (Skin/Eye burns). Harmful if swallowed.

-

Storage: Store under nitrogen or argon. Amines absorb

from the air to form carbamates, which appear as white crusts/precipitates. -

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

-

Sigma-Aldrich. this compound Technical Grade Specifications & Applications.Link

-

ChemicalBook. CAS 123-12-6 Technical Data and Suppliers.[7]Link

-

National Institutes of Health (PMC). Capillary Electromigration Techniques Coupled to Mass Spectrometry: Applications to Food and Drug Analysis. (Discusses TEDETA as a capillary coating). Link

-

BenchChem. this compound Bioactivity and Synthesis.Link

-

Gessner, V. H., et al. Lithiation of TMEDA and its higher homologous TEEDA. (Provides comparative context on ethyl-substituted diamines/triamines). J. Am. Chem. Soc. 2008. Link

Sources

- 1. CN101484130A - Neutralized acid group-containing polymers and the use thereof - Google Patents [patents.google.com]

- 2. parchem.com [parchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 123-12-6 [m.chemicalbook.com]

- 5. RU2352557C1 - Method of obtaining n,n,n',n'-tetramethylethylenediamine - Google Patents [patents.google.com]

- 6. N,N,N ,N -Tetraethyldiethylenetriamine technical grade, 90 123-12-6 [sigmaaldrich.com]

- 7. This compound | 123-12-6 [chemicalbook.com]

Methodological & Application

Using N,N,N',N'-Tetraethyldiethylenetriamine in organometallic synthesis

Application Note: Precision Ligand Engineering with N,N,N',N'-Tetraethyldiethylenetriamine (Et4DIEN)

Executive Summary

In the landscape of polyamine ligands, This compound (Et4DIEN) occupies a critical niche often overlooked in favor of its methylated cousin, PMDETA (Pentamethyldiethylenetriamine). While PMDETA is the standard for stabilizing organolithium species and copper-mediated Atom Transfer Radical Polymerization (ATRP), Et4DIEN offers two distinct advantages: increased steric bulk via ethyl substituents and, crucially, a reactive secondary amine (N-H) at the central position.

This guide details the protocols for leveraging Et4DIEN to tune redox potentials in copper catalysis, synthesize sterically crowded transition metal complexes, and utilize the central nitrogen as a chemical handle for ligand immobilization (precipitons).

Chemical Identity & Mechanistic Advantage

Compound: 1,1,7,7-Tetraethyldiethylenetriamine

Abbreviation: Et4DIEN (or TEDETA)

CAS: 123-12-6

Structure:

The "Steric Gear" & "Anchor Point" Effect

Unlike PMDETA, which is fully methylated and chemically inert, Et4DIEN possesses a central secondary amine. This structural difference dictates its two primary modes of action:

-

Steric Modulation: The terminal diethyl groups create a larger cone angle than dimethyl groups. In Copper(I) complexes, this increased bulk shields the metal center more effectively, altering the kinetics of oxidative addition steps in catalysis (e.g., ATRP).

-

The Anchor Point (Functionalization): The central N-H bond is a nucleophilic handle. It allows researchers to covalently attach the ligand to solid supports, polymers, or fluorous tags without disrupting the chelating ability of the tridentate backbone.

Decision Matrix: Selecting the Right Polyamine

Figure 1: Decision matrix for selecting Et4DIEN based on steric needs and functionalization requirements.

Application Protocols

Protocol A: Ligand Purification (Mandatory Pre-cursor)

Context: Commercial Et4DIEN (Technical grade, ~90%) often contains water and lower amines. For organometallic synthesis (especially with air-sensitive Cu(I) or Ni(II)), rigorous purification is non-negotiable.

Reagents:

-

Crude Et4DIEN (CAS 123-12-6)

-

Calcium Hydride (

) or Sodium metal (for ultra-dry applications) -

Argon gas

Step-by-Step:

-

Drying: Place crude Et4DIEN in a round-bottom flask containing activated molecular sieves (4Å) for 24 hours to remove bulk water. Decant the liquid.

-

Reflux: Transfer the amine to a distillation flask containing

(5% w/v). Reflux under a slow stream of Argon for 4 hours. Note: The central NH is reactive; avoid using Potassium metal as it may cause deprotonation/side reactions at high temps. -

Distillation: Perform fractional distillation at reduced pressure.

-

Boiling Point: ~130-135°C at atmospheric pressure; expect ~85-90°C at 15 mmHg.

-

-

Collection: Discard the first 10% (forerun). Collect the main fraction as a colorless oil.

-

Storage: Store under Argon in a Schlenk flask or glovebox.

Protocol B: Synthesis of [Cu(Et4DIEN)Cl]Cl (Bioinorganic/Catalysis Model)

Context: This protocol synthesizes a Copper(II) complex.[1][2][3] The steric bulk of the ethyl groups forces a specific geometry (often distorted square pyramidal) distinct from the PMDETA analog.

Reagents:

-

Purified Et4DIEN (1.0 eq)

- (1.0 eq)

-

Ethanol (Absolute)

-

Diethyl Ether

Workflow:

-

Dissolution: Dissolve 1.70 g (10 mmol) of

in 20 mL of hot absolute ethanol. The solution will be green/blue. -

Ligand Addition: Add 2.15 g (10 mmol) of Et4DIEN dropwise to the stirring copper solution.

-

Observation: The solution will rapidly darken to a deep blue/violet. The reaction is exothermic.

-

-

Reflux: Heat the mixture to reflux for 30 minutes to ensure complete complexation.

-

Crystallization: Allow the solution to cool to room temperature. If no precipitate forms, reduce volume by 50% under vacuum and layer with diethyl ether.

-

Isolation: Filter the blue-violet crystals, wash with cold ether, and dry under vacuum.

-

Characterization: UV-Vis will show a shift in

compared to [Cu(PMDETA)] complexes due to the weaker field strength/steric crowding of the ethyl groups.

-

Protocol C: Functionalizing the "Anchor" (Precipiton Synthesis)

Context: Utilizing the central secondary amine to create a thermo-responsive ligand for ATRP catalyst removal [1].

Concept: Reacting Et4DIEN with an acrylamide or epoxide to attach a polymer chain or solid support.

General Scheme:

Step-by-Step (Alkylation Example):

-

Setup: In a dry flask, dissolve Et4DIEN (1 eq) in dry THF.

-

Deprotonation (Optional but faster): Add

-BuLi (1 eq) at -78°C to generate the lithium amide-

Warning: This species is highly reactive.[4]

-

-

Coupling: Cannulate the electrophile (e.g., benzyl bromide functionalized resin or polymer) into the reaction.

-

Quench: Allow to warm to Room Temp and quench with methanol.

-

Result: A tridentate ligand covalently tethered to your support, ready to chelate copper from reaction mixtures.

Scientific Validation & Data

Comparative Ligand Properties

| Property | PMDETA | Et4DIEN | Impact on Catalysis |

| Backbone | Et4DIEN allows functionalization at center N. | ||

| Steric Bulk | Moderate (Methyl) | High (Ethyl) | Et4DIEN complexes are less stable but more active in certain redox cycles. |

| Coordination | Tridentate ( | Tridentate ( | Similar geometry, but Et4DIEN distorts square planar preference. |

| Solubility | High in organics | High in organics | Ethyl groups increase solubility in alkanes. |

Experimental Workflow: ATRP Catalyst Removal

Figure 2: Workflow for using functionalized Et4DIEN (Precipiton) to facilitate copper removal in ATRP.

Safety & Handling

-

Corrosivity: Et4DIEN is a potent amine. It causes severe skin burns and eye damage.[4][5] Always wear a face shield and neoprene gloves.

-

Sensitization: Like many polyamines, it is a potential skin sensitizer. Avoid vapor inhalation.[4][6]

-

Storage: Hygroscopic and absorbs

from air (forming carbamates). Must be stored under inert atmosphere (Nitrogen/Argon).

References

-

Honigfort, M. E., & Brittain, W. J. (2002). Use of Precipitons for Copper Removal in Atom Transfer Radical Polymerization. Macromolecules, 35(13), 4849–4851.

-

Hatcher, L. E., et al. (2011). Metastable Linkage Isomerism in [Ni(Et4dien)(NO2)2]: A Combined Thermal and Photocrystallographic Structural Investigation. Angewandte Chemie International Edition, 50(36), 8371-8374.

-

Sigma-Aldrich. (n.d.). This compound Product Sheet & Safety Data.

-

ChemicalBook. (2025). This compound Properties and Applications.

Sources

Application Note: Tuning ATRP Kinetics and Solubility with N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA)

This Application Note is designed for researchers and polymer chemists specializing in Controlled Radical Polymerization (CRP). It focuses on the specific nuances of using N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) , a tridentate ligand that offers distinct solubility and functionalization advantages over the more common PMDETA.

Executive Summary & Chemical Profile

In Atom Transfer Radical Polymerization (ATRP), the ligand dictates the solubility of the catalyst complex and the redox potential of the metal center.[1] While N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) is the industry standard for tridentate ligands, TEDETA (this compound) offers a critical alternative for two specific scenarios:

-

Solubility Modulation: The ethyl substituents increase lipophilicity, making the complex soluble in fluorinated solvents and supercritical CO₂ (scCO₂), where methyl-based ligands often precipitate.

-

Immobilization Potential: Unlike PMDETA, TEDETA possesses a central secondary amine (-NH-). This "handle" allows for the covalent attachment of the ligand to solid supports (silica, crosslinked beads) or polymer backbones without disrupting the coordination sphere required for Copper binding.

Chemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| Abbreviation | TEDETA (or Et₄dien) |

| CAS Number | 123-12-6 |

| Formula | C₁₂H₂₉N₃ |

| MW | 215.38 g/mol |

| Structure | (Et₂N-CH₂CH₂)₂NH |

| Ligand Type | Tridentate (N3) |

| Key Functional Group | Central Secondary Amine (Nucleophilic handle) |

Mechanistic Insight: The "Ethyl Effect" & Secondary Amine

Successful ATRP with TEDETA requires understanding two mechanistic deviations from standard PMDETA protocols.

A. Steric Tuning of

The replacement of methyl groups (PMDETA) with ethyl groups (TEDETA) introduces significant steric bulk around the Copper center.

-

Consequence: The bulky ethyl groups can distort the geometry of the Cu(II) complex. While this often destabilizes Cu(II) (potentially increasing

), the increased steric strain can also retard the rate of deactivation ( -

Result: Polymerizations mediated by Cu/TEDETA often exhibit different kinetics than Cu/PMDETA. The reaction may be slower or show higher dispersity (

) if the deactivation rate is too low. -

Optimization: It is often necessary to use a slightly higher catalyst loading or lower temperature compared to PMDETA systems to maintain control.

B. The Secondary Amine Risk (The "Michael" Trap)

The central nitrogen in TEDETA is a secondary amine (R₂NH).

-

Risk: In the presence of acrylate monomers (e.g., Methyl Acrylate, Butyl Acrylate), the uncomplexed ligand can undergo aza-Michael addition to the double bond. This consumes the ligand and can terminate early chains.

-

Solution: Pre-complexation is mandatory. You must form the Cu(I)-Ligand complex before introducing the acrylate monomer. Once coordinated to Copper, the nitrogen lone pair is unavailable for nucleophilic attack.

Pathway Visualization

The following diagram illustrates the equilibrium and the critical "Pre-Complexation" checkpoint.

Figure 1: Critical workflow logic. The secondary amine of TEDETA necessitates pre-complexation to prevent ligand consumption by acrylate monomers.

Protocol: Homogeneous ATRP of Styrene using CuBr/TEDETA

This protocol is optimized for Styrene. Styrene is less susceptible to Michael addition than acrylates, making it an ideal candidate for initial validation of the TEDETA ligand system.

Target: Polystyrene (DP ~100), Conversion ~60-70%.

Materials

-

Monomer: Styrene (purified by passing through basic alumina to remove inhibitor).

-

Ligand: TEDETA (distilled, stored under N₂).[2]

-

Catalyst: Cu(I)Br (purified by washing with glacial acetic acid/ethanol/ether, stored under vacuum).

-

Initiator: Ethyl

-bromoisobutyrate (EBiB). -

Solvent: Anisole (optional, can run bulk).

Step-by-Step Methodology

-

Catalyst Pre-Complexation (Schlenk Flask A):

-

Add Cu(I)Br (14.3 mg, 0.1 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Cap with a rubber septum and cycle vacuum/N₂ three times to remove oxygen.

-

Inject degassed Anisole (1 mL) followed by TEDETA (21.5 mg, 23

L, 0.1 mmol) via gastight syringe. -

Observation: The solution should turn light green/brown as the complex forms. Stir for 10 minutes at room temperature to ensure complete solubilization.

-

Note: A 1:1 ratio of Cu:Ligand is standard, but a slight excess of Ligand (1.1 eq) can ensure full Cu solubilization.

-

-

Reaction Mixture Preparation (Schlenk Flask B):

-

Add Styrene (10.4 g, 11.5 mL, 100 mmol) and Initiator EBiB (195 mg, 1 mmol) to a separate flask.

-

Perform three Freeze-Pump-Thaw (FPT) cycles to rigorously degas the monomer/initiator mix.

-

-

Initiation:

-

Transfer the active catalyst solution (from Flask A) to the monomer flask (Flask B) using a degassed cannula or syringe under positive N₂ pressure.

-

Place the flask in a thermostated oil bath at 110°C .

-

-

Sampling & Termination:

-

Take aliquots every hour via a degassed syringe to monitor kinetics (GC or NMR).

-

Stop the reaction by exposing the catalyst to air (oxidation to Cu(II)) and cooling to room temperature. The solution will turn blue/green (Cu(II) formation).

-

Purification: Dilute with THF and pass through a short column of neutral alumina to remove the Copper-TEDETA complex. Precipitate into cold methanol.

-

Advanced Protocol: Ligand Immobilization (The "Precipiton" Approach)

One of TEDETA's most powerful applications is creating supported catalysts. The secondary amine allows you to tether the ligand to a solid support, facilitating catalyst recycling.

Concept: React TEDETA with a Glycidyl-functionalized support (epoxy ring opening).

Workflow

-

Support Preparation: Use Poly(styrene-co-glycidyl methacrylate) beads or silica functionalized with glycidoxypropyltrimethoxysilane.

-

Functionalization:

-

Suspend support in dry Toluene.

-

Add excess TEDETA (5 equiv relative to epoxy groups).

-

Reflux for 24 hours.[3] The secondary amine attacks the epoxy ring, creating a covalent tether:

-

-

Washing: Filter and wash extensively with Toluene and Methanol to remove unbound ligand.

-

Catalyst Loading: Stir the functionalized support with CuBr in THF. The support will turn colored (green/brown) as it loads the metal.

-

Usage: Use these beads as a heterogeneous ATRP catalyst. Filter to remove/recycle after polymerization.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Stalling) | Catalyst Oxidation | Ensure rigorous degassing (FPT). TEDETA complexes are air-sensitive.[2][3] |

| High Polydispersity ( | Slow Deactivation | Increase catalyst concentration or add small amount of Cu(II)Br₂ at the start (5-10% of Cu(I)). |